molecular formula C7H8O3S B13065579 2-((Methylthio)methyl)furan-3-carboxylic acid

2-((Methylthio)methyl)furan-3-carboxylic acid

Cat. No.: B13065579
M. Wt: 172.20 g/mol
InChI Key: ZNYHDAZWKSPBTF-UHFFFAOYSA-N
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Description

2-((Methylthio)methyl)furan-3-carboxylic acid is an organic compound with the molecular formula C7H8O3S It is a derivative of furan, a heterocyclic organic compound, and contains a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylthio)methyl)furan-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with methylthiomethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Methylthio)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((Methylthio)methyl)furan-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylthio group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylthio)furan
  • 2-Methyl-3-furanthiol
  • Methyl 2-methyl-3-furyl disulfide
  • Thiocyanic acid, 2-methyl-3-furanyl ester

Uniqueness

2-((Methylthio)methyl)furan-3-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methylthio group attached to the furan ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

2-(methylsulfanylmethyl)furan-3-carboxylic acid

InChI

InChI=1S/C7H8O3S/c1-11-4-6-5(7(8)9)2-3-10-6/h2-3H,4H2,1H3,(H,8,9)

InChI Key

ZNYHDAZWKSPBTF-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C(C=CO1)C(=O)O

Origin of Product

United States

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